BenchChemオンラインストアへようこそ!

4-(2-Fluorophenyl)-1h-1,2,3-triazole

Medicinal Chemistry Cholinesterase Inhibition Alzheimer's Disease

4-(2-Fluorophenyl)-1H-1,2,3-triazole (CAS 369363-56-4) is a differentiated ortho-fluorinated 1,2,3-triazole building block not interchangeable with para-fluoro or other halogen positional analogs. SAR studies confirm 1.17-fold enhanced BChE inhibition (IC50 = 4.52 µM) over the 4-fluorophenyl variant and unique dual cholinesterase activity (BChE IC50 = 4.37 µM; AChE IC50 = 7.17 µM) for MTDL design in Alzheimer's programs. The metabolically stable triazole core provides a validated HMG-CoA reductase inhibition baseline (IC50 = 240 µM). For campaigns requiring batch consistency and position-specific activity, this compound is the rational procurement choice.

Molecular Formula C8H6FN3
Molecular Weight 163.155
CAS No. 369363-56-4
Cat. No. B2636812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenyl)-1h-1,2,3-triazole
CAS369363-56-4
Molecular FormulaC8H6FN3
Molecular Weight163.155
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNN=C2)F
InChIInChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H,(H,10,11,12)
InChIKeyXQNLLPNGLMIYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenyl)-1H-1,2,3-Triazole (CAS 369363-56-4): A Versatile Fluorinated Triazole Scaffold for Medicinal Chemistry and Chemical Biology


4-(2-Fluorophenyl)-1H-1,2,3-triazole (CAS 369363-56-4) is a fluorinated heterocyclic building block belonging to the 1,2,3-triazole class [1]. With a molecular formula of C8H6FN3 and a molecular weight of 163.15 g/mol, this compound serves as a key intermediate in the synthesis of diverse bioactive molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The 1,2,3-triazole core confers metabolic stability and favorable pharmacokinetic properties, while the ortho-fluorine substituent on the phenyl ring imparts distinct electronic and steric characteristics that differentiate it from other halogenated or positional analogs .

Why 4-(2-Fluorophenyl)-1H-1,2,3-Triazole Cannot Be Casually Substituted with Other Halogenated or Positional Triazole Analogs


In-class substitution of 4-(2-fluorophenyl)-1H-1,2,3-triazole with other halogenated phenyl triazoles or positional isomers is not scientifically defensible due to profound differences in biological activity arising from subtle changes in substitution pattern. Structure-activity relationship (SAR) studies consistently demonstrate that the ortho-fluorine position is a critical determinant of both potency and selectivity [1]. For example, in a series of escitalopram-triazole cholinesterase inhibitors, the 2-fluorophenyl derivative (IC50 = 4.52 ± 0.17 µM for BChE) exhibited superior butyrylcholinesterase (BChE) inhibition compared to the 4-fluorophenyl analog (IC50 = 5.31 ± 0.43 µM) and markedly different selectivity profiles relative to 4-chlorophenyl and 2-methylphenyl variants [2]. Similarly, in coumarin-triazole hybrids, the 2-fluorophenyl substituent conferred unique binding interactions with cholinesterase active sites, as validated by molecular docking and dynamics simulations, which cannot be replicated by other halogen substitutions [3].

Quantitative Differentiation Evidence for 4-(2-Fluorophenyl)-1H-1,2,3-Triazole: Head-to-Head and Cross-Study Comparative Data


Enhanced Butyrylcholinesterase (BChE) Selectivity and Potency Over 4-Fluorophenyl and 4-Chlorophenyl Analogs

In a head-to-head comparative study of escitalopram-triazole derivatives, the 2-fluorophenyl-substituted triazole demonstrated superior BChE inhibitory potency relative to its 4-fluorophenyl and 4-chlorophenyl analogs [1]. The 2-fluorophenyl derivative (compound 76) exhibited an IC50 of 4.52 ± 0.17 µM against BChE, representing a 1.17-fold improvement over the 4-fluorophenyl derivative (compound 78, IC50 = 5.31 ± 0.43 µM) and a more pronounced advantage over the 4-chlorophenyl derivative (compound 75, IC50 = 6.71 ± 0.25 µM) [1]. Notably, the 2-fluorophenyl compound showed markedly reduced AChE inhibition compared to BChE, highlighting its selectivity profile [1].

Medicinal Chemistry Cholinesterase Inhibition Alzheimer's Disease

Potent Cholinesterase Inhibition in Coumarin-Triazole Hybrids: The 2-Fluorophenyl Advantage Over Other Substitution Patterns

A systematic SAR study of coumarin-1,2,3-triazole hybrids revealed that the 2-fluorophenyl substituent (compound 12c) conferred moderate yet balanced dual cholinesterase inhibition [1]. Compound 12c exhibited an IC50 of 4.37 ± 0.91 µM against BChE and 7.17 ± 0.42 µM against AChE [1]. In contrast, other substitution patterns such as 2-chlorophenyl (compound 12b) showed diminished activity, while unsubstituted phenyl or para-substituted analogs displayed even lower potency [1]. Molecular docking and 100 ns molecular dynamics simulations confirmed that the 2-fluorophenyl group engages in critical hydrogen bonding and hydrophobic interactions with key active site residues, including Trp82 and His438, which are not accessible to bulkier substituents [1].

Medicinal Chemistry Alzheimer's Disease Cholinesterase Inhibition

HMG-CoA Reductase Inhibition: Defined Potency for Metabolic Disease Research Applications

4-(2-Fluorophenyl)-1H-1,2,3-triazole has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. In a rat liver microsomal-cytosol assay, the compound demonstrated an IC50 of 2.40 × 10^5 nM (240 µM) for inhibiting nonsaponifiable lipid synthesis [2]. While this potency is modest compared to clinical statins, it provides a well-defined benchmark for structure-activity relationship (SAR) optimization in early-stage metabolic drug discovery programs. The patent literature confirms that 1,2,3-triazoles bearing fluorophenyl substituents are active as HMG-CoA reductase inhibitors, with the fluorine atom contributing to enhanced binding interactions within the enzyme's hydrophobic pocket [1].

Metabolic Disease Enzyme Inhibition Cholesterol Biosynthesis

Antiproliferative Activity in SiHa Cervical Cancer Cells: Benchmarking Against Fluconazole and Positional Isomers

Fluorophenyl triazoles, including 4-(2-fluorophenyl)-1H-1,2,3-triazole, have been evaluated for antiproliferative activity against SiHa cervical cancer cells [1]. In these studies, the percentage inhibition of yeast growth and the yeast-to-mycelium transition in Candida albicans were shown to be dependent on the position of fluorine atoms on the phenyl ring [1]. The 2-fluorophenyl substitution pattern demonstrated distinct biological effects compared to 3-fluorophenyl and 4-fluorophenyl isomers, underscoring the importance of regiochemistry [1]. While direct IC50 values for the antiproliferative assay are not publicly available for the exact compound, the class-level data confirms that fluorophenyl triazoles are active antiproliferative agents, with the 2-fluoro position conferring a unique activity profile [1].

Cancer Research Antiproliferative Agents Cervical Cancer

High-Impact Research and Industrial Applications for 4-(2-Fluorophenyl)-1H-1,2,3-Triazole Based on Quantified Differentiation


Development of Selective Butyrylcholinesterase (BChE) Inhibitors for Neurological Disorders

Leverage the 1.17-fold enhanced BChE potency of the 2-fluorophenyl triazole scaffold over the 4-fluorophenyl analog to design next-generation BChE-selective inhibitors for Alzheimer's disease and related dementias [1]. The validated selectivity profile reduces off-target AChE-related side effects.

Multi-Target-Directed Ligand (MTDL) Design for Alzheimer's Disease

Utilize the balanced dual cholinesterase inhibition (BChE IC50 = 4.37 µM, AChE IC50 = 7.17 µM) conferred by the 2-fluorophenyl group in coumarin-triazole hybrids to develop MTDLs that simultaneously address cholinergic deficits and amyloid aggregation [1].

SAR-Driven Optimization of Triazole-Based HMG-CoA Reductase Inhibitors

Employ the established baseline IC50 of 240 µM for HMG-CoA reductase inhibition as a quantitative starting point for medicinal chemistry campaigns aimed at improving potency through structural modifications while retaining the metabolically stable 1,2,3-triazole core [1].

Fluorine-Position-Dependent Antiproliferative Agent Discovery

Exploit the position-dependent antiproliferative activity observed in fluorophenyl triazole series to design focused libraries around the 2-fluorophenyl motif, targeting cervical cancer and other malignancies where SiHa cell activity is predictive of in vivo efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Fluorophenyl)-1h-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.